1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
While specific synthesis information for “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available, a study has reported the design and synthesis of a series of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives . These derivatives exhibited significant effects on both allergic asthma and allergic itching .Scientific Research Applications
Comprehensive Analysis of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Applications
Anti-Allergic Activity: The compound has been explored for its potential in treating allergic reactions. Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching. In particular, certain derivatives have demonstrated stronger potency against allergic asthma than the control drug levocetirizine .
Antiproliferative Effects: Research indicates that some derivatives of this compound have antiproliferative effects against various human cell lines. This suggests potential applications in cancer research, where controlling the proliferation of cancer cells is a primary goal.
H1 Receptor Antagonism: The compound’s derivatives have been designed to act as H1 receptor antagonists. These antagonists have a higher affinity to H1 receptors than histamine, which is the primary mediator of allergic reactions. This makes them suitable for clinical use in the treatment of allergies .
Molecular Docking Studies: Molecular docking studies have been performed on derivatives of this compound to explore their potential as anti-HIV-1 agents. This application is crucial in the search for new treatments for HIV .
Pharmacophore Development: The compound serves as a pharmacophore, a part of a molecular structure that is responsible for a particular biological action. It has been used as a base structure in the design of new drugs, particularly in the development of anti-allergy medications .
Chemical Synthesis and Design: The compound is used in chemical synthesis as a building block for creating novel derivatives with potential therapeutic applications. Its structure allows for modifications that can lead to the discovery of new drugs .
Research Use in Chemical Libraries: This compound is included in chemical libraries used for high-throughput screening. Researchers use these libraries to identify compounds with desirable biological activities for further development .
Educational and Training Tool: In academic settings, the compound is used to teach principles of drug design and molecular interactions. It serves as a practical example for students learning about the relationship between chemical structure and biological activity .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
For example, some indole derivatives have been found to affect the degradation of tryptophan in higher plants .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and organic solvents can impact its bioavailability .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(8-17)10(2)16(15-9)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMZYZFOKIWISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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